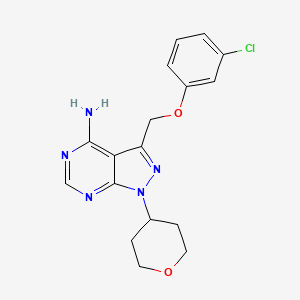
PF-4800567
Übersicht
Beschreibung
PF-4800567 is a compound developed by Pfizer that acts as a selective inhibitor of the enzyme Casein kinase 1 epsilon. This enzyme plays a crucial role in the regulation of circadian rhythms and has potential neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
PF-4800567 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von Caseinkinase 1 Epsilon verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Caseinkinase 1 Epsilon bei zirkadianen Rhythmen und anderen Zellprozessen zu untersuchen.
Medizin: this compound hat potenzielle neuroprotektive Wirkungen und wird hinsichtlich seiner Rolle bei neurodegenerativen Erkrankungen untersucht.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, wird this compound in Forschungsumgebungen eingesetzt, um neue therapeutische Strategien zu entwickeln
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv das Enzym Caseinkinase 1 Epsilon hemmt. Diese Hemmung beeinflusst die Phosphorylierung spezifischer Substrate, die an der Regulation des zirkadianen Rhythmus beteiligt sind. Die Verbindung blockiert die Aktivität des Enzyms, was zu Veränderungen der nuklearen Lokalisierung von Proteinen wie PER3 und dem Abbau von PER2 führt .
Safety and Hazards
Wirkmechanismus
Target of Action
PF-4800567 acts as a selective inhibitor of the enzyme Casein kinase 1 epsilon (CK1-ε) . CK1-ε is a key component of noncanonical Wnt signaling pathways, which have been shown to drive the pathogenesis of various diseases .
Mode of Action
This compound selectively inhibits CK1-ε with an IC50 value of 32 nM, showing more than 20-fold selectivity over CK1-δ . By inhibiting CK1-ε, this compound can modulate the activity of this enzyme and subsequently alter the signaling pathways it is involved in .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the noncanonical Wnt signaling pathway . CK1-ε plays a crucial role in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .
Result of Action
The inhibition of CK1-ε by this compound has been shown to have potential neuroprotective effects . Additionally, it has been found to enhance responses to certain drugs of abuse such as methamphetamine and fentanyl in animal studies, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .
Biochemische Analyse
Biochemical Properties
PF-4800567 acts as a potent, ATP-competitive, and reversible inhibitor of CK1-ε with approximately 22-fold greater potency over CK1-δ . The compound has been shown to preferentially block PER3 nuclear translocation and PER2 degradation in cells . This selective inhibition of CK1-ε by this compound has been instrumental in understanding the role of CK1 enzymes in various biochemical reactions, including phosphorylation and dephosphorylation processes .
Cellular Effects
This compound has significant effects on cellular processes, particularly in the context of circadian rhythm regulation. The compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . In cellular models, this compound has minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . Additionally, this compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting CK1-ε. This inhibition is ATP-competitive and reversible, with an IC50 of 32 nM for CK1-ε and 711 nM for CK1-δ . The compound blocks CK1-ε-mediated PER3 nuclear localization and PER2 degradation, which are critical processes in the regulation of circadian rhythm . The selective inhibition of CK1-ε by this compound has also been shown to have potential neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its stability and effectiveness in vivo . Long-term studies have shown that this compound can enhance responses to certain drugs of abuse, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, at higher doses . These findings suggest that this compound may have threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the inhibition of CK1-ε, which plays a critical role in various metabolic pathways, including phosphorylation and dephosphorylation processes . The compound’s selective inhibition of CK1-ε has been shown to affect metabolic flux and metabolite levels, particularly in the context of circadian rhythm regulation .
Transport and Distribution
This compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its effectiveness in vivo . The compound’s transport and distribution within cells and tissues are facilitated by its cell-permeable nature, allowing it to effectively inhibit CK1-ε-mediated processes .
Subcellular Localization
This compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . These findings suggest that the compound’s activity and function are closely tied to its subcellular localization, particularly in the nucleus where it exerts its inhibitory effects on CK1-ε .
Vorbereitungsmethoden
Die Synthese von PF-4800567 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Pyrazolo[3,4-d]pyrimidin-Gerüst umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Einführung der Chlorphenoxygruppe: Dieser Schritt beinhaltet die Reaktion der Kernstruktur mit 3-Chlorphenol unter bestimmten Bedingungen.
Anlagerung der Tetrahydropyrangruppe: Dies erfolgt durch eine nukleophile Substitutionsreaktion.
Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet, aber die Verbindung wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen synthetisiert.
Analyse Chemischer Reaktionen
PF-4800567 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: this compound kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenoxygruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
PF-4800567 ist aufgrund seiner hohen Selektivität für Caseinkinase 1 Epsilon gegenüber anderen Isoformen wie Caseinkinase 1 Delta einzigartig. Zu ähnlichen Verbindungen gehören:
PF-670462: Ein nicht-selektiver Inhibitor sowohl von Caseinkinase 1 Epsilon als auch von Caseinkinase 1 Delta.
PF-04455242: Ein weiterer selektiver Inhibitor mit unterschiedlicher Zielspezifität.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDBEHGJRZSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703849 | |
| Record name | PF 4800567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188296-52-7 | |
| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF 4800567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4800567 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
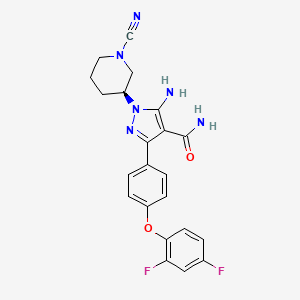
![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)
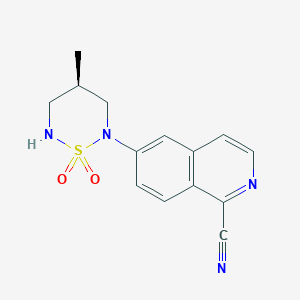

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
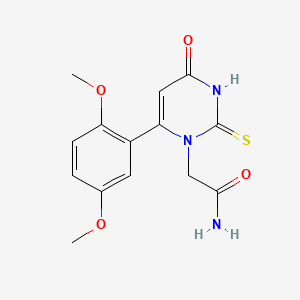
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

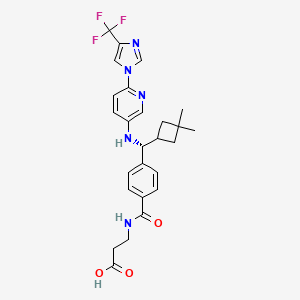
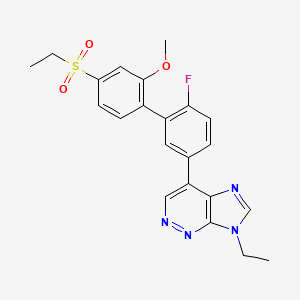
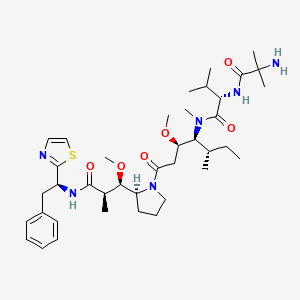
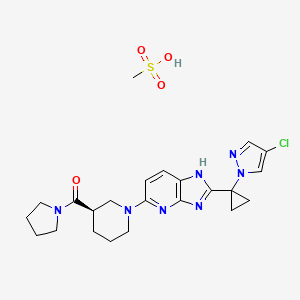
![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
